molecular formula C17H28N2O2 B14873157 4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B14873157
M. Wt: 292.4 g/mol
InChI Key: VVXXTSCEOWCFMJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclohexene ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Cyclohexene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring.

    Attachment of the tert-Butyl Group: This can be done through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-1-cyclohexen-1-ylboronic acid: This compound shares the cyclohexene ring and tert-butyl group but differs in its functional groups.

    tert-butyl N-cyclohex-3-en-1-ylcarbamate: This compound also features a cyclohexene ring and tert-butyl group but has a different nitrogen-containing functional group.

Uniqueness

4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a cyclohexene ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

4-tert-butyl-N-[2-(cyclohexen-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H28N2O2/c1-17(2,3)13-11-19-16(21)14(13)15(20)18-10-9-12-7-5-4-6-8-12/h7,13-14H,4-6,8-11H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

VVXXTSCEOWCFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CCCCC2

Origin of Product

United States

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